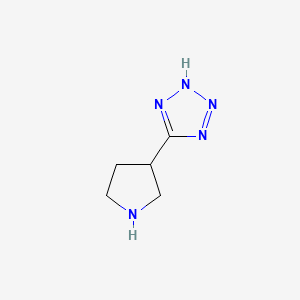

5-(Pyrrolidin-3-yl)-2H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-3-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-6-3-4(1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQMPDFYNWSLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 5-(Pyrrolidin-3-yl)-2H-tetrazole as a Bioisosteric Scaffold

Topic: Technical Guide: 5-(Pyrrolidin-3-yl)-2H-tetrazole (CAS 570424-05-4) Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Pyrrolidin-3-yl)-2H-tetrazole (CAS 570424-05-4) represents a critical scaffold in modern medicinal chemistry, serving as a metabolically stable bioisostere for 3-pyrrolidinecarboxylic acid (

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound exists as a zwitterion at physiological pH, featuring a basic secondary amine in the pyrrolidine ring and an acidic proton on the tetrazole ring. This dual ionization state mimics amino acids, making it a valuable probe for zwitterionic transporters (e.g., GABA or glutamate transporters).

| Property | Data |

| CAS Number | 570424-05-4 |

| IUPAC Name | 5-(Pyrrolidin-3-yl)-2H-tetrazole |

| Synonyms | 3-(1H-Tetrazol-5-yl)pyrrolidine; |

| Molecular Formula | C |

| Molecular Weight | 139.16 g/mol |

| pKa (Tetrazole) | ~4.5 – 4.9 (Acidic) |

| pKa (Pyrrolidine) | ~10.5 (Basic) |

| LogP | -1.2 (Estimated; highly polar due to zwitterionic form) |

| Solubility | High in H |

| Melting Point | >250°C (Decomposition; typical for zwitterionic salts) |

Synthetic Methodology

Strategic Causality

The direct synthesis from unprotected pyrrolidine-3-carbonitrile is inefficient due to the competing nucleophilicity of the secondary amine. The preferred industrial and laboratory route utilizes an N-protection strategy (typically Boc or Cbz) followed by a Lewis acid-catalyzed [3+2] cycloaddition. The use of Zinc Bromide (ZnBr

Validated Protocol: Two-Step Synthesis from N-Boc-3-cyanopyrrolidine

Step 1: Tetrazole Formation via [3+2] Cycloaddition[2][3]

-

Reagents: N-Boc-3-cyanopyrrolidine (1.0 eq), Sodium Azide (NaN

, 1.1 eq), Zinc Bromide (ZnBr -

Solvent: Isopropanol/Water (2:1) or DMF (anhydrous).

-

Procedure:

-

Dissolve N-Boc-3-cyanopyrrolidine in the solvent system.

-

Add ZnBr

and NaN -

Reflux at 80-100°C for 12–24 hours. Monitor by TLC (stain with phosphomolybdic acid; azide is invisible to UV).

-

Workup: Cool to RT. Acidify to pH 2 with 3N HCl to liberate the tetrazole from the zinc complex. Extract with Ethyl Acetate. The Boc group remains intact under mild acidification/extraction if done quickly, but vigorous acidification may begin deprotection.

-

Note: For high purity, the intermediate N-Boc-5-(pyrrolidin-3-yl)tetrazole can be crystallized.

-

Step 2: Deprotection to CAS 570424-05-4

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Procedure:

-

Dissolve the intermediate in DCM.

-

Add the acid solution dropwise at 0°C.

-

Stir at RT for 2 hours.

-

Isolation: Evaporate solvent. The product is obtained as the Hydrochloride or Trifluoroacetate salt.

-

Neutralization (Optional): To obtain the zwitterion, treat with a stoichiometric amount of Et

N or pass through an ion-exchange resin (Dowex 50W).

-

Synthetic Pathway Diagram[9]

Figure 1: Step-wise synthesis of 5-(Pyrrolidin-3-yl)-2H-tetrazole via Lewis acid-catalyzed cycloaddition.

Application in Drug Discovery

Bioisosterism: Tetrazole vs. Carboxylic Acid

The tetrazole ring is a non-classical bioisostere of the carboxylic acid group.[1][4][5][6][7][8] In the context of the pyrrolidine scaffold, this substitution offers distinct advantages:

-

Metabolic Stability: Carboxylic acids are prone to Phase II metabolism, specifically glucuronidation, forming acyl glucuronides which can be reactive and lead to idiosyncratic toxicity. The tetrazole ring resists this transformation, extending the half-life of the molecule.

-

pKa Similarity: The tetrazole proton has a pKa of ~4.5–5.0, closely matching the carboxylic acid (pKa ~4.2).[4] This ensures that at physiological pH (7.4), the moiety remains anionic, preserving critical electrostatic interactions with positively charged receptor residues (e.g., Arginine or Lysine in the binding pocket).

-

Lipophilicity: Despite being ionized, the tetrazole anion is more lipophilic than the carboxylate anion due to charge delocalization over the aromatic ring, potentially improving membrane permeability.

Decision Logic for Scaffold Selection

Figure 2: Decision matrix for selecting the tetrazole scaffold to resolve pharmacokinetic liabilities.

Safety & Handling

-

Azide Hazards: While the final product is stable, the synthesis involves Sodium Azide. Do not use chlorinated solvents (like DCM) during the azide step to avoid forming explosive diazidomethane. Use DMF or water/alcohol mixtures.

-

Acute Toxicity: The compound is classified under GHS Category 4 (Acute Tox. Oral). Handle with gloves and standard PPE.[9]

-

Storage: Store at 2–8°C. The compound is hygroscopic due to its salt-like character; keep under inert atmosphere (Argon/Nitrogen) to prevent water absorption which complicates weighing for stoichiometry.

References

-

BenchChem. (2025). A Comparative Study of (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazole: Organocatalysis and Potential in Drug Discovery. Link

-

Demko, Z. P., & Sharpless, K. B. (2001).[10] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Drug Hunter. (2025).[4] Bioisosteres for Drug Hunters: Carboxylic Acids and Tetrazoles. Link

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

-

Lukowska-Chojnacka, E., et al. (2019). Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity. European Journal of Medicinal Chemistry, 162, 532-547. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisosteric replacement of pyridoxal‐5′‐phosphate to pyridoxal‐5′‐tetrazole targeting Bacillus subtilis GabR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. (S)-(−)-5-(2-ピロリジニル)-1H-テトラゾール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

5-(Pyrrolidin-3-yl)-2H-tetrazole MSDS and safety data sheet

An In-Depth Technical Guide to the Safe Handling of 5-(Pyrrolidin-3-yl)-2H-tetrazole

This document provides a comprehensive safety and handling guide for 5-(pyrrolidin-3-yl)-2H-tetrazole (CAS No: 570424-05-4). As a specialized heterocyclic building block used in drug discovery and chemical synthesis, a thorough understanding of its potential hazards and handling requirements is paramount for ensuring laboratory safety and experimental integrity.[1] This guide synthesizes available data to provide researchers, scientists, and drug development professionals with the critical information needed for its responsible use.

Compound Identification and Physicochemical Properties

5-(Pyrrolidin-3-yl)-2H-tetrazole is a bifunctional molecule incorporating both a pyrrolidine ring and a tetrazole ring.[2] The pyrrolidine moiety is a saturated secondary amine, which generally imparts basic properties and can be a structural alert for corrosive or irritant potential.[2][3] The tetrazole ring is an acidic heterocycle used in medicinal chemistry as a bioisostere for a carboxylic acid group, which can influence the compound's pharmacokinetic and toxicological profile.[4]

Understanding these fundamental properties is the first step in a robust risk assessment. The known physicochemical data are summarized below.

| Property | Value | Source |

| Chemical Name | 5-(Pyrrolidin-3-yl)-2H-tetrazole | [1] |

| CAS Number | 570424-05-4 | [1] |

| Molecular Formula | C₅H₉N₅ | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| Boiling Point | 335.37 °C at 760 mmHg (Predicted) | [1] |

| Appearance | White to off-white solid/crystal | [4] |

| Storage Temperature | 2-8°C, Protect from light | [1] |

| Purity | Typically ≥97% | [1] |

Hazard Identification and Classification

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not publicly available, safety information can be synthesized from supplier data and the known hazards of structurally related compounds, such as (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole.[5] The primary hazards are associated with acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed.[5] |

| Skin Corrosion/Irritation | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation.[5] |

Causality Behind Classification:

-

H301 (Toxic if swallowed): The tetrazole moiety and its derivatives are common in pharmacologically active agents and can exhibit significant biological effects.[4][6] Ingestion could lead to systemic toxicity.

-

H315/H319 (Skin/Eye Irritation): The pyrrolidine component, as a cyclic amine, is a known irritant.[2][3] Direct contact with the skin or, more critically, the eyes, can lead to inflammation, redness, and pain.

-

H335 (Respiratory Irritation): Fine powders of organic compounds can cause mechanical and chemical irritation to the respiratory tract upon inhalation.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential. All handling should be performed under the assumption that the compound is hazardous.

Engineering and Administrative Controls

-

Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

-

Designated Area: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.

-

Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling, even if gloves were worn.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[5]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider a chemically resistant apron or suit.

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with a P2 (or better) particulate filter is required.[5]

Experimental Protocol: Weighing and Handling the Solid Compound

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Staging: Place a weigh boat, spatula, and the compound's container inside the fume hood.

-

Dispensing: Carefully open the container. Use the spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.

-

Sealing: Tightly close the primary container immediately after dispensing.[7]

-

Cleanup: Clean the spatula with an appropriate solvent (e.g., ethanol) and wipe down the work surface within the fume hood. Dispose of contaminated wipes in a designated hazardous waste container.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill. Personnel should be familiar with the location of safety showers and eyewash stations.

First-Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a Poison Control Center or seek emergency medical attention. If the person is conscious, rinse their mouth with water.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate attention from an ophthalmologist.[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

Accidental Release Measures (Spill Protocol)

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spill from spreading. For a solid spill, carefully cover it with a damp paper towel to avoid generating dust.

-

Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the material into a suitable, labeled container for hazardous waste disposal.[7] Avoid actions that create dust.

-

Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate.

-

Dispose: Dispose of all contaminated materials (including cleaning supplies and PPE) as hazardous waste in accordance with local, state, and federal regulations.

Emergency Response Workflow

Caption: Emergency response decision tree for accidental exposure.

Stability, Reactivity, and Disposal

-

Reactivity: No specific reactivity data is available. However, amines can be incompatible with strong oxidizing agents. Tetrazoles can be thermally sensitive, although this compound is not expected to be explosive under normal conditions.

-

Chemical Stability: The product is expected to be stable under recommended storage conditions (2-8°C, protected from light).[1]

-

Conditions to Avoid: Avoid generating dust, exposure to excessive heat, and direct light.

-

Disposal: This material and its container must be disposed of as hazardous waste. Do not empty into drains.[7] Disposal should be carried out by a licensed contractor and in full compliance with all applicable regulations.

References

-

SAFETY DATA SHEET for 5-(3-Pyridyl)-1H-tetrazole. Fisher Scientific. [Link]

-

PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

-

(S)-5-Pyrrolidin-2-ylmethyl-1H-tetrazole Properties. EPA CompTox Chemicals Dashboard. [Link]

-

(S)-5-(Pyrrolidin-2-yl)-2H-tetrazole. Pharmaffiliates. [Link]

-

Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org. [Link]

-

Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans. PubMed. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans. ResearchGate. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. 570424-05-4 | 5-(Pyrrolidin-3-yl)-2H-tetrazole - Moldb [moldb.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-(−)-5-(2-ピロリジニル)-1H-テトラゾール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.de [fishersci.de]

Methodological & Application

Application Note: Chemoselective Protection and Regioselective N-Alkylation of 5-(Pyrrolidin-3-yl)-2H-tetrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

5-(Pyrrolidin-3-yl)-2H-tetrazole is a highly valuable heterocyclic scaffold in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for proline or GABA-derived carboxylic acids[1]. However, functionalizing this molecule presents a classic dual-reactivity dilemma. The molecule contains two distinct nitrogen-rich functional groups: a highly nucleophilic secondary amine within the pyrrolidine ring, and an acidic, ambident tetrazole moiety.

Direct alkylation attempts inevitably lead to uncontrolled pyrrolidine N-alkylation or complex mixtures of over-alkylated products. To establish a self-validating and high-yielding protocol, we must exploit the

This protocol outlines a three-phase strategy:

-

Chemoselective Protection: Utilizing the nucleophilicity gradient to selectively protect the pyrrolidine amine with a tert-butyloxycarbonyl (Boc) group.

-

Regioselective Tetrazole Alkylation: 5-Substituted tetrazoles exist in a tautomeric equilibrium (1H- and 2H-forms). Alkylation of the tetrazolate anion yields a mixture of N1 (1,5-disubstituted) and N2 (2,5-disubstituted) isomers[3]. We provide two distinct methodologies depending on the desired regioselectivity.

-

Isomer Separation & Deprotection: Exploiting dipole moment differences to isolate the target isomer before revealing the active pyrrolidine amine.

Experimental Strategy & Workflow

Chemoselective protection and regioselective alkylation workflow for 5-(pyrrolidin-3-yl)tetrazole.

Quantitative Data: Alkylation Method Comparison

The choice of alkylation conditions drastically alters the N1:N2 product ratio. The table below summarizes the expected outcomes based on the chosen methodology[4],[3],[2].

| Alkylation Method | Reagents & Conditions | Typical N1:N2 Ratio | Functional Group Tolerance | Primary Application |

| Method A (Standard Base) | R-X, K₂CO₃, DMF, 60 °C | 1:1 to 1:3 (Dependent on R-X steric bulk) | Moderate (Sensitive to base-labile groups) | General purpose; when both isomers are desired for SAR studies. |

| Method B (Diazotization) | R-NH₂, 1,3-(2,2-dimethyl)propanedinitrite, EtOAc, 80 °C | < 1:10 (Highly N2 selective) | Excellent (Tolerates alcohols, thiocyanates) | Targeted synthesis of 2,5-disubstituted tetrazole bioisosteres. |

Step-by-Step Experimental Protocols

Phase 1: Chemoselective N-Boc Protection

Causality Check: The starting material often exists as a zwitterionic network. Methanol is chosen as the solvent to disrupt this network and fully solubilize the compound. Triethylamine is critical to neutralize the tetrazole proton, thereby free-basing the pyrrolidine nitrogen to maximize its nucleophilicity toward Boc-anhydride.

-

Reaction Setup: Suspend 5-(pyrrolidin-3-yl)-2H-tetrazole (1.0 equiv) in anhydrous methanol to achieve a 0.5 M concentration.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 1.5 equiv) dropwise. Stir for 15 minutes until the solution becomes homogeneous.

-

Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a small volume of methanol. Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the resulting residue between ethyl acetate and 10% aqueous citric acid (this mildly acidic wash removes unreacted amine and Et₃N without cleaving the Boc group).

-

Isolation: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-5-(pyrrolidin-3-yl)-2H-tetrazole.

Phase 2: Regioselective Tetrazole Alkylation

Choose Method A or Method B based on your regioselectivity requirements.

Method A: Standard Base-Mediated Alkylation (General Purpose)[3],[2]

-

Setup: Dissolve N-Boc-5-(pyrrolidin-3-yl)-2H-tetrazole (1.0 equiv) in anhydrous DMF (0.2 M).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to generate the highly reactive tetrazolate anion[2].

-

Alkylation: Add the desired alkyl halide (R-X, 1.2 equiv) dropwise. Heat the mixture to 60 °C for 4–6 hours. Monitor by LC-MS.

-

Workup: Cool to room temperature and quench with deionized water. Extract with ethyl acetate (3x). Critical Step: Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (5x) to completely remove residual DMF, which otherwise interferes with chromatographic separation. Dry over Na₂SO₄ and concentrate.

Method B: Diazotization of Aliphatic Amines (High N2-Selectivity)[4],[1]

Causality Check: This modern methodology generates a diazonium intermediate in situ from an aliphatic amine. The steric and electronic dynamics of this intermediate strongly drive the alkylation toward the less sterically hindered N2 position, bypassing the poor selectivity of standard alkyl halides[1].

-

Setup: In a heavy-walled sealed tube, dissolve N-Boc-5-(pyrrolidin-3-yl)-2H-tetrazole (1.0 equiv) and the desired aliphatic amine (1.5 equiv) in ethyl acetate (0.2 M)[4].

-

Reagent Addition: Add the organic nitrite reagent, 1,3-(2,2-dimethyl)propanedinitrite (1.5 equiv), directly to the solution[1].

-

Reaction: Seal the tube securely and heat the reaction mixture at 80 °C for 16 hours[3].

-

Workup: Cool the reaction to room temperature. Carefully vent the tube (nitrogen gas is a byproduct) and concentrate the reaction mixture in vacuo[3].

Phase 3: Isomer Separation and Boc Deprotection

-

Chromatographic Separation: Purify the crude mixture via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.

-

Self-Validating Insight: The 2,5-disubstituted tetrazole (N2-isomer) possesses a significantly lower dipole moment than the 1,5-disubstituted (N1-isomer). Consequently, the N2-isomer will consistently have a higher

value and elute first[3].

-

-

Deprotection: Dissolve the isolated N-Boc-tetrazole isomer in anhydrous dichloromethane (DCM, 0.1 M). Add trifluoroacetic acid (TFA) slowly to achieve a 20% v/v solution.

-

Completion: Stir at room temperature for 2 hours. Concentrate under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The final product is isolated as the TFA salt of the 1-alkyl or 2-alkyl-5-(pyrrolidin-3-yl)tetrazole.

References

-

Title: Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines Source: The Journal of Organic Chemistry (ACS Publications), 2021, 86(17), 12452-12459. URL: [Link]

-

Title: Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole Source: Molecules (MDPI), 2021, 26(14), 4180. URL: [Link]

Sources

using 5-(pyrrolidin-3-yl)-2H-tetrazole as a carboxylic acid bioisostere

Application Note: 5-(Pyrrolidin-3-yl)-2H-tetrazole as a Carboxylic Acid Bioisostere

Part 1: Executive Summary

5-(pyrrolidin-3-yl)-2H-tetrazole represents a critical scaffold in modern medicinal chemistry, functioning as a bioisostere for pyrrolidine-3-carboxylic acid (

This Application Note details the strategic deployment of the tetrazole ring to replace the carboxylate.[1][2] The tetrazole moiety maintains the planar, acidic, and H-bond acceptor/donor profile of the carboxylate while significantly altering the lipophilicity vector and metabolic stability. This guide provides a validated, scalable protocol for synthesizing this scaffold and integrating it into drug discovery campaigns.

Part 2: Physicochemical Profile & Bioisosteric Rationale[2][3][4]

The utility of 5-(pyrrolidin-3-yl)-2H-tetrazole lies in its ability to mimic the electrostatics of a carboxylate while modifying the physicochemical properties of the parent molecule.

Acid-Base Equilibria (The Zwitterion Effect)

Unlike simple carboxylic acids, this scaffold contains both a basic secondary amine (pyrrolidine) and an acidic tetrazole.

-

Tetrazole

: ~4.5 – 4.9 (Comparable to carboxylic acid ~4.2).[3] -

Pyrrolidine NH

: ~10.5. -

Physiological State (pH 7.4): The molecule exists primarily as a zwitterion (inner salt). The tetrazole is deprotonated (anionic), and the pyrrolidine is protonated (cationic).

Structural & Electronic Comparison

| Feature | Carboxylic Acid (-COOH) | Tetrazole (-CN | Impact on Drug Design |

| pKa | 4.2 – 4.8 | 4.5 – 4.9 | Maintains electrostatic interactions with cationic arginine/lysine residues in binding pockets. |

| Geometry | Planar | Planar | Tetrazole is bulkier; requires a slightly larger binding pocket (approx. 1.2 Å expansion).[1][4] |

| H-Bonding | 1 Donor / 2 Acceptors | 1 Donor / 3 Acceptors | Tetrazole offers additional H-bond acceptor vectors (N2, N3, N4). |

| LogD (7.4) | Low (Hydrophilic) | Moderate | Tetrazoles are generally more lipophilic than carboxylates when neutral, but the zwitterion remains polar. |

| Metabolism | Glucuronidation, Oxidation | Stable | Resistant to esterases and glucuronosyltransferases; eliminates "soft spot" metabolism. |

Part 3: Validated Synthetic Protocol

Objective: Synthesis of 5-(pyrrolidin-3-yl)-2H-tetrazole from N-Boc-pyrrolidine-3-carbonitrile. Methodology: Zinc(II)-catalyzed [3+2] cycloaddition (Sharpless-Demko Method). This method avoids the use of toxic tin reagents and highly volatile hydrazoic acid.

Reagents Required:

-

N-Boc-pyrrolidine-3-carbonitrile (1.0 equiv)

-

Sodium Azide (NaN

) (1.5 equiv) -

Zinc Bromide (ZnBr

) (1.0 equiv) -

Water (Solvent)[4]

Step-by-Step Procedure:

1. Cycloaddition (Tetrazole Formation)

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-pyrrolidine-3-carbonitrile (10 mmol) in deionized water (20 mL).

-

Catalyst Addition: Add ZnBr

(10 mmol, 2.25 g) and NaN-

Expert Insight: ZnBr

acts as a Lewis acid to activate the nitrile. The reaction proceeds in water, which suppresses the formation of free HN

-

-

Reaction: Heat the mixture to reflux (100°C) with vigorous stirring for 16–24 hours.

-

Monitoring: Monitor by LC-MS.[7] The starting nitrile peak should disappear, replaced by the tetrazole-zinc complex.

-

-

Workup: Cool to room temperature. Add EtOAc (30 mL) and 3M HCl until pH < 2.

-

Mechanism:[2][8] Acidification breaks the tetrazole-zinc complex and protonates the tetrazole ring, driving it into the organic layer (or keeping it in the aqueous phase if the Boc group is labile, but here Boc is stable to dilute acid wash).

-

Safety Note: Perform acidification in a fume hood.[4] Although Zn-mediated, trace HN

may be released.

-

-

Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Combine organic layers, dry over Na

SO

2. Deprotection (Boc Removal)

-

Reaction: Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir at room temperature for 2 hours.

-

Precipitation: Evaporate the solvent. The product is the hydrochloride salt of 5-(pyrrolidin-3-yl)-2H-tetrazole.[9]

-

Purification (Zwitterion Formation): To obtain the free zwitterion, pass the hydrochloride salt through a weak anion exchange resin (e.g., Dowex) or neutralize carefully with Et

N in methanol followed by crystallization.

Part 4: Visualization of Workflows & Pharmacophores

Figure 1: Synthetic Pathway & Mechanism

This diagram outlines the flow from the nitrile precursor to the active zwitterionic bioisostere.

Caption: Figure 1. Zinc-catalyzed synthesis of 5-(pyrrolidin-3-yl)-2H-tetrazole via [3+2] cycloaddition.

Figure 2: Pharmacophore Overlay (Bioisosterism)

Visualizing the spatial and electronic relationship between the carboxylate and tetrazole.

Caption: Figure 2. Pharmacophoric comparison showing shared electrostatics but distinct metabolic profiles.

Part 5: Troubleshooting & Expert Tips

-

Explosive Hazards: While the ZnBr

method is safer than using neat HN -

Purification of Zwitterions: The final product is highly polar. Standard silica chromatography is often ineffective.

-

Recommendation: Use Reverse Phase C18 flash chromatography (Water/Acetonitrile gradient) or SCX (Strong Cation Exchange) cartridges to isolate the amine.

-

-

Regioselectivity: In the 2H-tetrazole ring, alkylation (if further derivatizing) can occur at N1 or N2. The N2 isomer is generally thermodynamically preferred, but mixtures are common.

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.

-

Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs based on tetrazoles.[2][3][4][10][11][12] Chemistry of Heterocyclic Compounds, 43, 1–9.

Sources

- 1. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. researchgate.net [researchgate.net]

- 3. drughunter.com [drughunter.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 7. 570424-05-4 | 5-(Pyrrolidin-3-yl)-2H-tetrazole - Moldb [moldb.com]

- 8. researchgate.net [researchgate.net]

- 9. 1228583-52-5|5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride|BLD Pharm [bldpharm.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of Novel Pyrrolidine Derivatives

Introduction: The Enduring Significance of the Pyrrolidine Scaffold and the Rise of Click Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] This privileged scaffold is a key structural motif in a vast number of natural products, pharmaceuticals, and bioactive compounds, including potent antiviral, anticancer, anti-inflammatory, and antibiotic agents.[3][4] The conformational rigidity and the presence of a basic nitrogen atom allow pyrrolidine derivatives to effectively interact with biological targets, often serving as key pharmacophoric elements that can enhance a drug's potency, selectivity, and pharmacokinetic profile. The ability to efficiently explore the three-dimensional chemical space afforded by the sp³-hybridized carbons of the pyrrolidine ring is of paramount interest to medicinal chemists.[1]

Traditional methods for the synthesis and functionalization of pyrrolidines can be lengthy and may lack the efficiency required for the rapid generation of compound libraries for high-throughput screening. The advent of "click chemistry," a concept introduced by K. B. Sharpless, has revolutionized molecular synthesis by providing a set of powerful, reliable, and selective reactions that are high-yielding and tolerant of a wide range of functional groups.[5] At the forefront of these reactions is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust method for the formation of 1,2,3-triazoles from azides and terminal alkynes.[6] This reaction proceeds with exceptional efficiency and regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of CuAAC for the synthesis and functionalization of pyrrolidine derivatives. We will delve into the underlying mechanism of the reaction, provide a detailed experimental protocol for the synthesis of a triazole-substituted proline derivative, discuss applications in drug discovery, and offer a practical troubleshooting guide.

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and ensures the exclusive formation of the 1,4-disubstituted triazole product.[7] The catalytic cycle, as illustrated below, involves several key steps:

-

Formation of the Copper-Acetylide Complex: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates its deprotonation to form a copper-acetylide intermediate.

-

Coordination of the Azide: The azide then coordinates to the copper center.

-

Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonation: This intermediate undergoes ring contraction to a more stable triazolide species. Subsequent protonation releases the 1,4-disubstituted triazole product.

-

Catalyst Regeneration: The release of the product regenerates the active copper(I) catalyst, allowing it to enter another catalytic cycle.

The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.[7]

Experimental Protocols

This section provides a detailed protocol for the functionalization of a proline derivative with a triazole moiety via CuAAC. This example is adapted from methodologies described in the literature for the synthesis of novel proline derivatives.[1][2]

Synthesis of a 1,2,3-Triazole-Substituted Proline Derivative

This protocol describes the reaction between an ethynyl-proline derivative and an organic azide.

Materials and Reagents:

-

3-Ethynyl proline derivative (e.g., Isopropyl (2S,3R)-3-ethynyl-1-tosylpyrrolidine-2-carboxylate)

-

Benzyl azide (or other desired organic azide)

-

Copper(I) Iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply with manifold

-

Syringes and needles

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard glassware for workup and purification

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the 3-ethynyl proline derivative (1.0 equiv.) in anhydrous acetonitrile.

-

Addition of Reagents: To this solution, add benzyl azide (1.1 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 5-10 minutes to establish an inert atmosphere.

-

Catalyst Addition: Add Copper(I) Iodide (CuI) (0.1 equiv.) to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired triazole-substituted proline derivative.

-

Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary:

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| 3-Ethynyl Proline Derivative | 1.0 equiv. | Limiting reagent |

| Benzyl Azide | 1.1 equiv. | A slight excess ensures complete consumption of the alkyne. |

| Catalyst Loading | ||

| Copper(I) Iodide (CuI) | 10 mol% | A typical catalyst loading for efficient reaction. |

| Base | ||

| DIPEA | 2.0 equiv. | Acts as a non-nucleophilic base to facilitate the formation of the copper-acetylide. |

| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that effectively dissolves the reactants. |

| Temperature | Room Temperature | CuAAC is highly efficient under mild temperature conditions. |

| Reaction Time | 2-6 hours (TLC monitored) | Reaction times can vary based on the specific substrates. |

| Expected Yield | >85% | CuAAC reactions are known for their high yields.[1] |

Applications in Drug Discovery

The fusion of the pyrrolidine scaffold with the 1,2,3-triazole ring via CuAAC has emerged as a powerful strategy in drug design. The triazole moiety is not merely a linker; it is a bioisostere for amide bonds, can participate in hydrogen bonding and dipole interactions, and often enhances the metabolic stability and solubility of a molecule.

-

Enzyme Inhibitors: Triazole-tethered pyrrolidine derivatives have been synthesized and evaluated as inhibitors for various enzymes. For instance, libraries of mercaptopyrrolidine-triazole compounds have shown inhibitory activity against endothelin-converting enzyme (ECE-1), a metalloprotease involved in blood pressure regulation.[8]

-

Anticancer Agents: The structural diversity offered by CuAAC allows for the generation of novel pyrrolidine-based compounds with potential anticancer activity. The rigid triazole linker can be used to optimally position pharmacophoric groups for interaction with anticancer targets.

-

Peptidomimetics: Proline and its derivatives are crucial components of peptides. Functionalizing proline with triazoles via click chemistry allows for the creation of novel peptidomimetics with altered conformations and improved stability, which can be valuable in modulating protein-protein interactions.[4]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Slow or Incomplete Reaction | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Insufficient base.3. Presence of coordinating impurities in the solvent or reagents. | 1. Use freshly opened CuI or pre-treat to ensure Cu(I) state. Alternatively, use a Cu(II) salt with a reducing agent like sodium ascorbate.2. Ensure the base is anhydrous and added in the correct stoichiometry.3. Use high-purity, anhydrous solvents and reagents. |

| Formation of Side Products (e.g., diyne homocoupling) | Presence of oxygen, which promotes the oxidative coupling of the alkyne (Glaser coupling). | Thoroughly deoxygenate the reaction mixture and maintain a strict inert atmosphere throughout the reaction. |

| Difficulty in Purification | Co-elution of the product with unreacted starting materials or byproducts. | Optimize the TLC solvent system before attempting column chromatography. Consider using a different stationary phase or purification technique if necessary. |

| Low Yield | 1. Suboptimal reaction conditions.2. Decomposition of starting materials or product. | 1. Screen different copper sources, ligands, bases, and solvents.2. Ensure the reaction is performed at the recommended temperature and that the workup is not overly harsh. |

References

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

-

Li Petri, K., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Journal of Medicinal Chemistry, 64(15), 11449-11487.

- Guchhait, S. K., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4837-4859.

- Bozkurt, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246673.

- Dolle, R. E., et al. (2002). Synthesis of triazole-tethered pyrrolidine libraries: novel ECE inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(13), 1771-1775.

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

- Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1345-1361.

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

- BenchChem. (n.d.). Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives.

- Wiley Online Library. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2).

- Royal Society of Chemistry. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

- ResearchGate. (2011). Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC)

- ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)

- Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

- Beilstein Journals. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2754-2778.

- Royal Society of Chemistry. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1345-1361.

- PubMed. (2015). Synthesis of pyrrolidine derivatives by a platinum/brønsted acid relay catalytic cascade reaction. Chemistry – A European Journal, 21(8), 3296-3300.

- MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5678.

- Springer Protocols. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Chemical Biology, 3(4), 153-162.

Sources

- 1. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of triazole-Tethered pyrrolidine libraries: novel ECE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Efficient Preparation of 5-Substituted Tetrazoles from Pyrrolidine-3-Carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Conversion of unactivated aliphatic nitriles to 1H-tetrazoles via Zinc-catalyzed[3+2] cycloaddition.

Executive Summary & Scientific Rationale

In medicinal chemistry, 5-substituted 1H-tetrazoles are highly valued as metabolically stable, lipophilic bioisosteres for carboxylic acids. The synthesis of 5-(pyrrolidin-3-yl)-1H-tetrazole from pyrrolidine-3-carbonitrile provides a versatile, functionalized heterocyclic scaffold.

However, aliphatic nitriles like pyrrolidine-3-carbonitrile present a kinetic challenge. Unlike electron-deficient aromatic nitriles, unactivated aliphatic nitriles possess a high activation energy barrier for the [3+2] cycloaddition with azide ions. To overcome this, Lewis acid catalysis—specifically utilizing Zinc(II) salts—is required to drive the reaction to completion[1].

Strategic Considerations: Amine Protection

Pyrrolidine-3-carbonitrile contains a free secondary amine. In the presence of Zn(II) catalysts, free amines can act as competing ligands, sequestering the catalyst and stalling the cycloaddition. Furthermore, the amphoteric nature of the final free pyrrolidinyl-tetrazole severely complicates aqueous extraction.

Causality in Design: To ensure a robust and high-yielding process, this protocol utilizes N-Boc-pyrrolidine-3-carbonitrile as the starting material. The tert-butyloxycarbonyl (Boc) group eliminates catalyst sequestration, enhances solubility in organic co-solvents, and allows for straightforward isolation of the tetrazole prior to a final, optional deprotection step.

Mechanistic Pathway & Causality

The transformation relies on a Zinc-catalyzed [3+2] cycloaddition[1]. The causality of the reagent selection is as follows:

-

LUMO Lowering: The Zn(II) ion coordinates tightly to the nitrogen atom of the cyano group. This coordination withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, making it susceptible to nucleophilic attack.

-

Proximity Effect: Zn(II) simultaneously coordinates the azide ion (from NaN₃), acting as a template that brings the two reactive centers into close spatial proximity.

-

Safety Profile: In aqueous or alcoholic media, the combination of NaN₃ and ZnBr₂ (or ZnCl₂) maintains a slightly alkaline pH (pH ~7.5–8.0). This prevents the formation and release of highly toxic, volatile hydrazoic acid (HN₃) gas, which is a severe risk in traditional protocols using NH₄Cl or strong acids[2].

Fig 1: Zinc-catalyzed [3+2] cycloaddition workflow for pyrrolidine-3-carbonitrile to tetrazole.

Validated Experimental Protocols

Two primary methodologies are established for this transformation. The Sharpless Aqueous Protocol is preferred for its environmental benignity[1], while the Myznikov Aliphatic Alcohol Protocol is utilized when the substrate exhibits extreme lipophilicity[3].

Data Presentation: Comparison of Methodologies

| Protocol | Solvent System | Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Key Advantage |

| Sharpless [1] | H₂O / i-PrOH (1:1) | ZnBr₂ (1.0 eq) | 100 | 24 | 75–85 | Environmentally benign, excellent safety profile. |

| Myznikov [3] | n-Propanol | ZnCl₂ (1.0 eq) | 95–110 | 12–18 | 80–92 | Superior solubility for highly lipophilic protected amines. |

Step-by-Step Methodology: The Sharpless Aqueous Protocol

This protocol is engineered as a self-validating system . In-process controls (IPC) and strict pH monitoring are embedded to ensure reproducibility.

Materials Required

-

N-Boc-pyrrolidine-3-carbonitrile (1.0 equiv.)

-

Sodium azide (NaN₃) (1.1 equiv.)

-

Zinc bromide (ZnBr₂) (1.0 equiv.)

-

Deionized Water and Isopropanol (i-PrOH)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Step 1: Reaction Assembly

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-pyrrolidine-3-carbonitrile (10.0 mmol, 1.96 g).

-

Add ZnBr₂ (10.0 mmol, 2.25 g) and NaN₃ (11.0 mmol, 0.71 g).

-

Suspend the mixture in 20 mL of a 1:1 (v/v) mixture of H₂O and i-PrOH.

-

Causality: The i-PrOH acts as a phase-transfer facilitator for the hydrophobic Boc-protected pyrrolidine, while water solubilizes the inorganic salts. Maintaining a 0.5 M concentration suppresses the formation of trace hydrazoic acid[2].

-

Step 2: Cycloaddition

-

Heat the reaction mixture to a vigorous reflux (approx. 100 °C) for 24 hours.

-

Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material (m/z [M-tBu+H]⁺ 141.1) is consumed, and the product mass (m/z [M+H]⁺ 240.1, [M-tBu+H]⁺ 184.1) becomes the dominant peak.

Step 3: Zinc Cleavage and Workup (Critical Step)

-

Cool the reaction mixture to room temperature. At this stage, the product exists as a highly stable, water-soluble Zinc(II)-tetrazolate complex.

-

Strict pH Control: Slowly add 3N HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2.0 .

-

Causality: Acidification is mandatory to protonate the tetrazole ring, breaking the coordinate covalent bonds with the Zinc ion[4]. Failure to reach pH 2.0 will result in the product remaining trapped in the aqueous phase, destroying the yield.

-

-

Extract the acidic aqueous layer with EtOAc (3 × 30 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-5-(pyrrolidin-3-yl)-1H-tetrazole as a white to off-white solid.

Step 4: Deprotection (Optional)

To obtain the free pyrrolidine:

-

Dissolve the Boc-protected tetrazole in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution.

-

Stir at room temperature for 2 hours.

-

Concentrate under vacuum to yield 5-(pyrrolidin-3-yl)-1H-tetrazole as its TFA salt (m/z [M+H]⁺ 140.1).

References

-

Demko, Z. P.; Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001, 66(24), 7945-7950. URL:[Link]

Sources

Advanced Coupling Strategies for Conjugating 5-(Pyrrolidin-3-yl)-1H-Tetrazole to Peptides

Introduction & Mechanistic Rationale

The conjugation of 5-(pyrrolidin-3-yl)-1H-tetrazole to peptides is a highly specialized procedure frequently utilized in the development of peptidomimetics, bioisosteres, and targeted therapeutics. This specific conjugation presents a dual chemical challenge:

-

Steric Hindrance: The target nucleophile is a secondary amine embedded within a pyrrolidine ring. Secondary amines are notoriously sluggish in coupling reactions compared to primary amines, often leading to incomplete reactions and sequence truncation.

-

Electronic & Acidic Interference: The 1H-tetrazole moiety is acidic (pKa ~4.5–5.5). If left unprotected, it will readily donate its proton to the basic environment required for peptide coupling, thereby consuming the catalytic base, altering the reaction pH, and potentially coordinating with the activated ester to form unwanted byproducts[1].

Standard coupling reagents like HBTU or DIC/HOBt are insufficient for this transformation. Their slower activation kinetics give the peptide's C-terminal carboxylate ample time to undergo intramolecular cyclization into an oxazolone intermediate. Subsequent deprotonation of the oxazolone leads to severe C-terminal epimerization (racemization)[2]. To overcome this, a highly optimized system utilizing COMU (a third-generation uronium-type reagent), TMP (2,4,6-collidine) as a sterically hindered base, and Trityl (Trt) protection for the tetrazole is required[3][4][5].

Visualizing the Synthetic Strategy

Caption: Workflow for conjugating 5-(pyrrolidin-3-yl)-tetrazole to peptides via Trt protection and COMU.

Strategic Reagent Selection

Coupling Reagent: COMU vs. HATU

For sterically hindered secondary amines, HATU has historically been the gold standard[6]. However, HATU utilizes HOAt as a leaving group, which carries a known explosive risk[7]. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) replaces HOAt with Oxyma Pure , offering a non-explosive safety profile while matching or exceeding HATU's coupling efficiency[3][7]. Furthermore, the morpholino group in COMU acts as an internal hydrogen bond acceptor, stabilizing the transition state and accelerating the nucleophilic attack of the hindered pyrrolidine nitrogen[3].

Base Selection: TMP over DIPEA

The choice of base is critical when coupling hindered amines. Because the coupling step is slow, the activated ester is highly susceptible to oxazolone-mediated epimerization[2]. While DIPEA (pKa ~10.1) is standard, it is basic enough to rapidly abstract the alpha-proton from the oxazolone. TMP (2,4,6-trimethylpyridine / collidine) is significantly less basic (pKa ~7.43) and highly sterically hindered[5]. TMP provides sufficient basicity to drive the COMU activation but is too bulky and weakly basic to efficiently deprotonate the oxazolone, drastically reducing epimerization[2][4][5].

Protecting Group Strategy: N-Trityl (Trt)

To neutralize the acidic interference of the tetrazole ring, N-tritylation is strictly recommended[1]. The Trityl group provides immense steric bulk, which prevents the tetrazole from participating in side reactions and improves the solubility of the pyrrolidine-tetrazole building block in organic solvents like DMF[8]. Because Trt is highly acid-labile, it is seamlessly removed during the standard global deprotection step using Trifluoroacetic Acid (TFA)[8].

Quantitative Reagent Comparison

| Coupling Reagent | Active Ester Leaving Group | Efficiency with Sec-Amines | Epimerization Risk | Safety Profile |

| COMU | Oxyma | Excellent | Low (with TMP) | Safe (Non-explosive) |

| HATU | HOAt | Excellent | Moderate | High (Explosive risk) |

| HBTU | HOBt | Poor to Moderate | High | High (Explosive risk) |

| DIC/Oxyma | Oxyma | Good | Low | Safe |

Table 1: Comparison of coupling reagents for hindered secondary amine derivatization.

Mechanistic Pathway of Activation

Caption: Mechanistic pathway of COMU-mediated activation and secondary amine nucleophilic attack.

Experimental Protocols

Protocol A: Pre-activation and Coupling (Solid-Phase or Solution-Phase)

Note: This protocol assumes the peptide is either fully protected in solution or bound to a highly acid-labile resin (e.g., 2-CTC resin) if C-terminal conjugation is desired, or involves a side-chain deprotected Asp/Glu residue.

-

Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in anhydrous DMF for 30 minutes. Drain the solvent[6].

-

Reagent Preparation: In a clean, dry vial, dissolve COMU (0.3 mmol, 3.0 eq) and the peptide's target carboxylate (if in solution) in 2 mL of anhydrous DMF[4][6].

-

Base Addition: Add TMP (0.6 mmol, 6.0 eq) to the solution. The solution will undergo a characteristic color change (often turning yellowish/orange), indicating the formation of the Oxyma active ester[4][9].

-

Pre-activation: Allow the mixture to pre-activate for exactly 1 to 2 minutes. Critical Insight: Do not exceed 2 minutes, as highly activated esters can degrade or form terminated guanidinium byproducts over time.[4][6]

-

Amine Addition: Add N-Trityl-5-(pyrrolidin-3-yl)-tetrazole (0.3 mmol, 3.0 eq) to the activated mixture.

-

Coupling: Transfer the entire mixture to the resin. Agitate gently at room temperature for 2 to 3 hours. Due to the steric hindrance of the pyrrolidine ring, extended coupling times are required compared to standard primary amines[6].

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 5 mL) and DCM (5 × 5 mL)[6].

Protocol B: Reaction Monitoring via Chloranil Test

The standard Kaiser test is strictly for primary amines and will yield a false negative for pyrrolidine derivatives.

-

Transfer a few resin beads to a glass tube.

-

Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF.

-

Let stand at room temperature for 5 minutes. A dark blue/green bead indicates unreacted secondary amines. A colorless/yellow bead indicates successful coupling.

Protocol C: Global Deprotection and Cleavage

-

Cleavage Cocktail Preparation: Prepare a solution of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Cleavage: Treat the peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Trityl protecting group from the tetrazole[6][8].

-

Precipitation: Filter the resin and concentrate the cleavage solution under a stream of nitrogen. Precipitate the crude peptide-tetrazole conjugate in cold diethyl ether.

-

Isolation: Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Dry the pellet under a vacuum before HPLC purification.

References

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles. Universidad de Alicante. Available at: [Link]

-

Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization. PMC / NIH. Available at:[Link]

Sources

- 1. rua.ua.es [rua.ua.es]

- 2. Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Troubleshooting & Optimization

Technical Support Center: Desalting Water-Soluble Tetrazole Derivatives

Welcome to the Technical Support Center. As application scientists, we frequently encounter the notoriously difficult challenge of separating highly polar organic compounds—specifically tetrazole bioisosteres—from inorganic salts generated during synthesis.

Because both the tetrazole product and the inorganic byproducts (e.g., NaCl, NaN₃, ZnBr₂) exhibit extreme hydrophilicity, standard purification workflows often fail. This guide provides field-proven, self-validating troubleshooting protocols designed to isolate pure tetrazoles without compromising yield.

Section 1: Diagnostic FAQs (Understanding the Chemical Challenge)

Q: Why do inorganic salts persistently co-purify with my synthesized tetrazole? A: 5-substituted tetrazoles are highly polar bioisosteres of carboxylic acids, possessing a pKa typically between 4.5 and 4.9[1][2]. During synthesis (such as [2+3] cycloadditions), the reaction is often quenched or neutralized, leaving the tetrazole in its ionized, water-soluble tetrazolate form. Because both the tetrazolate and the inorganic salts share extreme hydrophilicity, they exhibit near-identical partitioning behavior in standard aqueous-organic extractions[3].

Q: Can I just use a standard C18 column to desalt my tetrazole? A: No. Standard C18 reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions. When using the 100% aqueous mobile phase required to wash away inorganic salts, standard C18 stationary phases undergo "hydrophobic phase collapse" (pore dewetting)[4][5]. The alkyl chains fold flat against the silica, preventing the polar tetrazole from interacting with the stationary phase, causing it to elute in the void volume alongside the salts[5].

Section 2: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Acidified Liquid-Liquid Extraction (LLE)

Best For: Tetrazoles with moderate lipophilicity (ClogP > 0.5). Causality: By lowering the pH significantly below the tetrazole's pKa (to pH 1.0–2.0), the molecule is fully protonated[3]. This neutralizes its charge, disrupts ion-dipole interactions with water, and forces the equilibrium toward the organic phase during extraction.

Step-by-Step Methodology:

-

Cool the crude aqueous reaction mixture to 0–5 °C in an ice bath to minimize the aqueous solubility of the protonated tetrazole.

-

Slowly add concentrated HCl or 10% aqueous KHSO₄ dropwise under vigorous stirring until the pH reaches 1.0–2.0.

-

Extract the aqueous layer 3–5 times with a polar organic solvent (e.g., Ethyl Acetate or 10% Methanol in Dichloromethane).

-

Self-Validation Check: Spot the post-extraction aqueous layer on a TLC plate, elute, and stain with KMnO₄ or UV light. If a spot remains, the tetrazole is too polar for LLE; proceed to Protocol B or C.

-

Wash the combined organic layers with a minimal volume of saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Solvent Trituration

Best For: Highly polar tetrazoles that remain in the aqueous phase even at pH 1. Causality: This exploits the differential solid-liquid solubility of organic tetrazoles and inorganic salts. While water dissolves both, anhydrous polar solvents (like absolute ethanol or dry acetone) can solvate the organic framework of the tetrazole while leaving lattice-bound inorganic salts (like NaCl or Na₂SO₄) as insoluble precipitates.

Step-by-Step Methodology:

-

Transfer the crude aqueous mixture to a round-bottom flask and completely remove water via lyophilization or rotary evaporation (co-evaporate with toluene to remove azeotropic water).

-

Suspend the resulting dry solid in an anhydrous solvent (e.g., absolute Ethanol, Acetonitrile, or Acetone). Use approximately 10 mL of solvent per gram of crude solid.

-

Sonicate the suspension for 15–20 minutes to break up salt aggregates and ensure maximum dissolution of the tetrazole.

-

Filter the suspension through a fine glass frit or a tightly packed Celite pad to remove the insoluble inorganic salts.

-

Self-Validation Check: Perform a flame test on a single drop of the filtrate. A persistent bright yellow/orange flame indicates sodium ions are still present (incomplete desalting), necessitating Protocol C.

-

Concentrate the filtrate to yield the desalted tetrazole.

Protocol C: Polymeric SPE or C18AQ Chromatography

Best For: Ultra-polar tetrazoles, or when biological assays require absolute salt removal (<0.1 g/L). Causality: Polymeric solid-phase extraction (SPE) resins (e.g., Strata-X) or Aqueous C18 (C18AQ) columns feature polar-embedded groups that prevent pore dewetting in 100% water[4][6]. This allows the column to retain the polar tetrazole via weak hydrophobic and pi-pi interactions while the highly soluble inorganic salts are washed away completely[6].

Step-by-Step Methodology:

-

Conditioning: Flush the C18AQ column or polymeric SPE cartridge with 3 column volumes (CV) of 100% Methanol, followed by 5 CV of HPLC-grade water acidified with 0.1% Formic Acid (to ensure the tetrazole remains protonated).

-

Loading: Dissolve the crude sample in a minimum volume of acidified water (pH 2) and load it onto the column.

-

Washing (Desalting): Wash the column with 5–10 CV of 100% acidified water.

-

Self-Validation Check: Collect a few drops of the column effluent and add 1% aqueous AgNO₃. If a white precipitate (AgCl) forms, chloride salts are still washing off. Continue washing until the AgNO₃ test remains clear.

-

Elution: Elute the desalted tetrazole using a step gradient of 50% to 100% Methanol or Acetonitrile.

-

Lyophilize the organic eluate to isolate the pure product.

Section 3: Quantitative Performance Data

The following table summarizes the expected efficacy of each desalting technique based on established chromatographic and extraction data[4][6].

| Desalting Technique | Target Tetrazole Profile | Salt Removal Efficiency | Typical Recovery Rate | Max Salt Tolerance |

| Protocol A: Acidified LLE | Lipophilic (ClogP > 0.5) | >99% | 85–95% | Unlimited |

| Protocol B: Dry Trituration | Any (Requires stable solid) | 70–85% | 60–80% | N/A (Solid-state) |

| Protocol C: Polymeric SPE | Highly Polar (ClogP -1.0 to 1.0) | >99% (<0.1 g/L residual) | 90–100% | Up to 25% NaCl (250 g/L) |

| Protocol C: C18AQ Flash | Strongly Polar / Hydrophilic | 95–99% | 80–90% | High (Buffer removal) |

Section 4: Desalting Workflow Decision Matrix

Use the following logical pathway to determine the most efficient desalting strategy for your specific tetrazole derivative.

Caption: Decision matrix for selecting the optimal desalting workflow for water-soluble tetrazoles.

Section 5: References

-

Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV - Phenomenex - 6

-

Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications - Santai Science - 4

-

AN036_SepaFlash C18AQ Cartridge and Its Application in the Sample Desalting - Santai Science - 5

-

Technical Support Center: Tetrazole Ring Formation - BenchChem - 3

-

Bidirectional Association of Branched Noncovalent Complexes of Tetrazoles and 1,3,5-Tris(4,5-dihydroimidazol-2-yl)benzene in Solution - American Chemical Society - 1

-

Towards Universal Stimuli-Responsive Drug Delivery Systems: Pillar[5]arenes Synthesis and Self-Assembly into Nanocontainers with Tetrazole Polymers - PMC / NIH -2

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Towards Universal Stimuli-Responsive Drug Delivery Systems: Pillar[5]arenes Synthesis and Self-Assembly into Nanocontainers with Tetrazole Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. News - Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications [santaisci.com]

- 5. santaisci.com [santaisci.com]

- 6. phenomenex.com [phenomenex.com]

Technical Support Center: HPLC Method Development for Polar Pyrrolidinyl Tetrazoles

Current Status: Online Operator: Senior Application Scientist Ticket Subject: Overcoming retention loss, peak tailing, and isomer resolution in zwitterionic tetrazole analysis.

Introduction: The "Zwitterionic Trap"

You are likely here because your pyrrolidinyl tetrazole (PPT) is behaving erratically. This molecule presents a perfect storm for chromatographers:

-

The Pyrrolidine: A secondary amine (

), highly basic and prone to silanol tailing. -

The Tetrazole: An acidic aromatic ring (

), prone to metal chelation. -

The Result: At neutral pH, you have a highly polar zwitterion (net charge 0, but charged terminals) that elutes in the void volume on C18 and tails severely due to secondary interactions.

This guide abandons generic advice. Below are the specific protocols to stabilize retention and resolve isomers.

Module 1: Retention Strategy (The Polarity Paradox)

User Question: "My compound elutes at the void volume (

Technical Diagnosis: You are experiencing Phase Collapse (Dewetting) . Standard C18 alkyl chains are hydrophobic. In highly aqueous conditions (>95% water), these chains self-associate ("mat down") to escape the water, effectively reducing the surface area available for interaction. Furthermore, your zwitterionic PPT is too polar for hydrophobic partitioning.

The Solution: Two-Path Decision Matrix

Path A: Modified Reversed Phase (For moderately polar PPTs)

Do not use standard C18. You require a Polar-Embedded or Polar-Endcapped stationary phase.[1] These phases contain hydrophilic groups (amide, carbamate, or ether) near the silica surface that allow water to wet the pores, preventing collapse.

-

Recommended Columns: Waters Atlantis T3, Phenomenex Kinetex Polar C18, or Agilent ZORBAX SB-Aq.

-

Mobile Phase Strategy: Acidic pH (pH 2.0 - 2.5).

-

Why? At pH 2, the tetrazole is protonated (neutral) and the pyrrolidine is protonated (positive). The molecule is no longer a zwitterion; it is a cation. This allows for better interaction with the hydrophobic phase via the tetrazole ring, while ion-exclusion effects are minimized by high buffer strength.

-

Path B: HILIC (For highly polar/hydrophilic PPTs)

If LogP < -1, Reversed Phase (RP) is a losing battle. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3]

-

Mechanism: Partitioning into a water-enriched layer on the polar stationary phase.[4]

-

Recommended Columns: Zwitterionic (ZIC-HILIC) or Amide phases (TSKgel Amide-80).

-

Mobile Phase: 90% Acetonitrile / 10% Buffer (10mM Ammonium Formate, pH 3.5).

-

Note: The elution order is reversed. Your polar PPT will retain longer with higher organic content.

-

Visualization: Method Selection Logic

Figure 1: Decision tree for selecting the stationary phase based on compound polarity (LogP).

Module 2: Peak Shape & Tailing (The Interaction Trap)

User Question: "I have retention, but the peak looks like a shark fin (severe tailing). Why?"

Technical Diagnosis: Tailing in PPTs usually stems from two distinct mechanisms:

-

Silanol Interactions: The basic pyrrolidine nitrogen interacts with residual acidic silanols on the silica support.

-

Metal Chelation: The tetrazole ring is an effective ligand for trace metals (Fe, Ni) found in stainless steel frits and column bodies.

Troubleshooting Protocol: The "Tailing Terminator"

| Variable | Adjustment | Scientific Rationale |

| pH | Increase to pH 11 (High pH Stable Columns Only) | At pH 11, the pyrrolidine is deprotonated (neutral). Neutral amines do not interact with silanols. Requires Hybrid Silica (e.g., Waters XBridge). |

| Additive | Add 0.1% TFA (Trifluoroacetic Acid) | TFA is a strong ion-pairing agent that "masks" the positive charge on the amine and suppresses silanol ionization. |

| Chelation | Add 5µM EDTA or Medronic Acid | If the peak is broad/split, the tetrazole may be binding leached iron. A chelator in the mobile phase strips the metal. |

| Hardware | Switch to PEEK/Bio-inert | Replace stainless steel capillaries and column hardware with PEEK or titanium to eliminate metal sources. |

Module 3: Regioisomer Separation (N1 vs. N2)

User Question: "I see a split peak or 'shoulder'. My synthesis produces both N1- and N2-alkylated tetrazoles. How do I separate them?"

Technical Diagnosis: Tetrazole alkylation often yields a mixture of 1,5-disubstituted (N1) and 2,5-disubstituted (N2) isomers.

-

N1-Isomer: Generally more polar, higher boiling point, elutes earlier in RP.

-

N2-Isomer: Generally less polar, elutes later in RP.

The Selectivity Protocol: Standard C18 often fails to resolve these because the hydrophobicity difference is minimal. You need Shape Selectivity or Pi-Pi Interaction .

Step-by-Step Separation Workflow:

-

Column Switch: Change to a Phenyl-Hexyl or Biphenyl column.

-

Solvent Switch: Use Methanol instead of Acetonitrile.

-

Gradient: Run a shallow gradient (e.g., 5% to 20% MeOH over 20 minutes).

Visualization: Isomer Resolution Logic

Figure 2: Workflow for resolving N1/N2 regioisomers using pi-selective stationary phases.

Module 4: Detection & Sensitivity

User Question: "I can't see my peaks. The baseline is noisy at 210 nm."

Technical Diagnosis: Tetrazoles have poor UV chromophores, typically absorbing only in the low UV range (210–220 nm). Pyrrolidines have virtually no UV absorbance. Common buffers (Acetate/Formate) absorb in this region, causing high background.

Recommended Detection Settings:

| Detector | Settings/Notes | Suitability |

| UV/PDA | 215 nm (Bandwidth 4nm). Reference off. | Low. Only for high concentrations (>100 µg/mL). Use Phosphate buffer (transparent at 210nm) instead of Acetate. |

| MS (ESI) | Positive Mode (ESI+): Monitor [M+H]+. Negative Mode (ESI-): Monitor [M-H]-. | High. Tetrazoles ionize well. Warning: In ESI+, tetrazoles often fragment by losing |

| CAD/ELSD | Nebulizer Temp: 35°C. | Medium. Universal detection for non-chromophoric compounds. Requires volatile mobile phase. |

References

-

Popova, E. A., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. Thieme Connect. Link

-

McCalley, D. V. (2017). Understanding and Managing the Separation of Hydrophilic Compounds in Reversed-Phase and HILIC. Journal of Chromatography A. Link

-

Waters Corporation. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals and Solutions. LCGC International. Link

-

Agilent Technologies. (2020). HILIC: The Pros and Cons - User Questions. LCGC International. Link

-

BenchChem. (2023). Application Notes for Analytical Characterization of Tetrazole Compounds. Link

Sources

- 1. pharmanow.live [pharmanow.live]

- 2. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

separation of 1H and 2H tetrazole regioisomers by chromatography

Technical Support Center: Tetrazole Regioisomer Separation Ticket System: Open Subject: Troubleshooting Separation & ID of N1- vs. N2-Substituted Tetrazoles

Welcome to the Separation Science Helpdesk

You have reached the Tier 3 Technical Support for heterocyclic chemistry. We understand you are likely dealing with the alkylation of a 5-substituted tetrazole (e.g., in the synthesis of Sartan drugs or bioisosteres) and are facing the classic "Regioisomer Crisis."

The Core Issue: While you asked about "1H and 2H" tetrazoles, in a chromatography context, you are almost certainly trying to separate the N1-alkylated and N2-alkylated reaction products.

-

Note: The free 1H/2H tetrazoles exist in a rapid tautomeric equilibrium (

favors 1H in solution, 2H in gas phase) and cannot be separated by standard chromatography at room temperature. -

The Goal: Separating the stable N1- and N2- regioisomers formed after alkylation.

Part 1: The Mechanism (Why they separate)

To troubleshoot your separation, you must understand the "Polarity Gap."

| Property | N1-Substituted Isomer | N2-Substituted Isomer | Chromatographic Behavior |